3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde
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Overview
Description
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the isonicotinaldehyde structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoroethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its trifluoroethoxy group can enhance the bioavailability and efficacy of therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde and its derivatives depends on their specific molecular targets. The trifluoroethoxy group can interact with various biological macromolecules, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
Comparison with Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)benzaldehyde
- 3-(2,2,2-Trifluoroethoxy)pyridine
- 3-(2,2,2-Trifluoroethoxy)aniline
Comparison:
Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is unique due to its isonicotinaldehyde core, which provides distinct reactivity and biological activity. The presence of the trifluoroethoxy group enhances its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-3-12-2-1-6(7)4-13/h1-4H,5H2 |
InChI Key |
STXTVRUALJJLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C=O)OCC(F)(F)F |
Origin of Product |
United States |
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